molecular formula C18H22N2O5 B2795051 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034361-62-9

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2795051
CAS No.: 2034361-62-9
M. Wt: 346.383
InChI Key: ZWMJPGPZDFPVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine-2,4-dione moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperidine derivatives followed by cyclization to form the oxazolidine-2,4-dione ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, reagents, and catalysts is crucial to minimize waste and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives .

Scientific Research Applications

3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxazolidine-2,4-dione analogs. Examples include:

Uniqueness

What sets 3-(1-(3-(4-Methoxyphenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-24-15-5-2-13(3-6-15)4-7-16(21)19-10-8-14(9-11-19)20-17(22)12-25-18(20)23/h2-3,5-6,14H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMJPGPZDFPVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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